4-Hydroxy Ketotifen
Overview
Description
4-Hydroxy Ketotifen is a derivative of Ketotifen, a well-known antihistamine and mast cell stabilizer. It is an organic heterotricyclic compound with the molecular formula C19H21NO2S. This compound is primarily used in the treatment of allergic conditions such as asthma, conjunctivitis, and urticaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ketotifen typically involves the hydroxylation of Ketotifen. One common method includes the use of a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available Ketotifen. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Ketotifen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to Ketotifen or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
4-Hydroxy Ketotifen has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating allergic conditions and other inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy Ketotifen involves its ability to block histamine H1 receptors and stabilize mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms. It also acts as a leukotriene antagonist and a phosphodiesterase inhibitor, which further contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Ketotifen: The parent compound, used widely as an antihistamine.
Cyproheptadine: Another first-generation antihistamine with similar properties.
Azatadine: A tricyclic antihistamine with a similar structure and function.
Uniqueness: 4-Hydroxy Ketotifen is unique due to its additional hydroxyl group, which enhances its solubility and potentially its bioavailability. This modification may also affect its pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRFURMCOCGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483611 | |
Record name | 4-Hydroxy Ketotifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126939-27-3 | |
Record name | 4-Hydroxy Ketotifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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